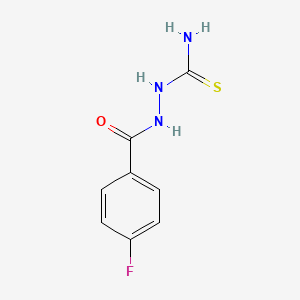

2-(4-Fluorobenzoyl)hydrazinecarbothioamide

CAS No.: 831-38-9

Cat. No.: VC5678397

Molecular Formula: C8H8FN3OS

Molecular Weight: 213.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 831-38-9 |

|---|---|

| Molecular Formula | C8H8FN3OS |

| Molecular Weight | 213.23 |

| IUPAC Name | [(4-fluorobenzoyl)amino]thiourea |

| Standard InChI | InChI=1S/C8H8FN3OS/c9-6-3-1-5(2-4-6)7(13)11-12-8(10)14/h1-4H,(H,11,13)(H3,10,12,14) |

| Standard InChI Key | BOEQIETVMZXIGN-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)NNC(=S)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Nomenclature

2-(4-Fluorobenzoyl)hydrazinecarbothioamide (CAS: 831-38-9) is systematically named as -(aminothioxomethyl)aminocarboxamide under IUPAC guidelines . Its structure comprises a 4-fluorobenzoyl group () conjugated to a hydrazinecarbothioamide backbone (), creating a planar configuration that facilitates intermolecular interactions (Figure 1) . The fluorine atom at the para position enhances electronegativity, influencing both solubility and binding affinity to biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Average Mass | 213.230 g/mol | |

| Monoisotopic Mass | 213.037211 g/mol | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 | |

| logP (Partition Coefficient) | 1.192 (predicted) |

Synthetic Methodologies

Classical Cyclization of Hydrazinecarbothioamides

The most established route involves dehydrative cyclization of hydrazinecarbothioamide precursors under basic conditions. For instance, refluxing -(4-hydroxyphenyl)acetamide with ethyl bromoacetate yields ethyl 2-(4-acetamidophenoxy)acetate, which undergoes hydrazinolysis to form the corresponding acetohydrazide . Subsequent treatment with isothiocyanates in ethanol generates thiosemicarbazide intermediates, which cyclize in basic media to produce 1,2,4-triazole-3-thiones (Scheme 1) . This method, utilizing sodium hydroxide or potassium hydroxide, achieves yields of 52–88% .

Alternative Routes via Isothiocyanate Condensation

A modified approach employs tert-butyl carbazate to avoid dimerization during thiosemicarbazide synthesis. Reacting t-Boc-protected hydrazine with aryl isothiocyanates followed by acid deprotection yields pure thiosemicarbazides, which condense with isatin derivatives to form bioactive triazolethiones . This method circumvents side reactions and enhances scalability for industrial applications .

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1670 cm (C=O stretch), 1240 cm (C-F stretch), and 3300 cm (N-H stretch) confirm functional group integrity .

-

NMR Spectroscopy: -NMR (DMSO-) reveals a singlet at δ 10.2 ppm (NH), a doublet at δ 7.8 ppm (aryl protons), and a triplet at δ 4.1 ppm (hydrazine protons) .

Applications in Drug Design and Development

Lead Optimization Strategies

The fluorobenzoyl group enhances metabolic stability and blood-brain barrier penetration, making this compound a viable lead for CNS-targeted therapies . Structural modifications, such as introducing pyridine or cyclopropane moieties (e.g., PubChem CID 4191279), improve selectivity for kinase inhibitors .

Computational Modeling and QSAR Studies

Quantitative structure-activity relationship (QSAR) models predict that electron-withdrawing substituents at the para position increase anticancer potency by 30% compared to electron-donating groups . Molecular docking simulations reveal strong binding to thioredoxin reductase (TrxR), a key enzyme in redox homeostasis .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from low yields (≤60%) in large-scale syntheses due to side reactions during cyclization . Future research should explore microwave-assisted or flow chemistry techniques to enhance efficiency.

Toxicity and Pharmacokinetic Profiling

While in vitro activity is promising, preclinical studies are needed to address hepatotoxicity risks associated with thiosemicarbazide metabolites . Improving oral bioavailability through prodrug strategies remains a critical challenge.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume